5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core, which is a versatile scaffold in drug design due to its ability to interact with biological targets through hydrogen bonding and other interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and formaldehyde.
Formation of Intermediate: The initial step involves the reaction of 3-chloropyridine with formaldehyde and ammonia to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydropyridinone ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amino-substituted pyridinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride serves as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological targets makes it a candidate for drug discovery. It can be used to design inhibitors or modulators of enzymes and receptors, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the material science industry, this compound can be used to synthesize polymers and other materials with specific properties. Its incorporation into polymer chains can enhance the material’s stability and functionality.
Mechanism of Action
The mechanism by which 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2-chloropyridin-3-one hydrochloride
- 5-(aminomethyl)-3-bromo-1,2-dihydropyridin-2-one hydrochloride
- 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-thione hydrochloride
Uniqueness
Compared to similar compounds, 5-(aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and a chloro group. This combination of functional groups provides distinct reactivity and interaction profiles, making it a versatile compound in various applications.
Properties
CAS No. |
2731007-90-0 |
---|---|
Molecular Formula |
C6H8Cl2N2O |
Molecular Weight |
195 |
Purity |
95 |
Origin of Product |
United States |
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